Pyrrolidine, 1-(N-phenylalanyl)-
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15/h1-3,6-7,12H,4-5,8-10,14H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPALNDNNCWDJU-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@H](CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238832 | |
| Record name | Pyrrolidine, 1-(N-phenylalanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92032-60-5 | |
| Record name | Pyrrolidine, 1-(N-phenylalanyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092032605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, 1-(N-phenylalanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solution-Phase Synthesis Using Ester Reduction and Base-Catalyzed Reactions
One classical approach to preparing pyrrolidine derivatives, including those with amino acid substituents such as N-phenylalanyl, involves multi-step transformations starting from ester derivatives. According to a patent describing pyrrolidine derivative synthesis:
-
- Reduction of ester derivatives to aldehyde intermediates using reducing agents like sodium bis(2-methoxyethoxy)aluminumhydride.
- Use of bases such as pyrrolidine, morpholine, or piperidine to catalyze transformations.
- The reaction solvents include diethyl ether, tetrahydrofuran, dioxane, toluene, or 1,2-dimethoxyethane.
- Reaction temperatures are controlled between 0°C and 78°C, preferably 10°C to 60°C, to optimize yields and selectivity.
| Step | Reagents/Conditions | Temperature Range | Solvents |
|---|---|---|---|
| Ester reduction | Sodium bis(2-methoxyethoxy)aluminumhydride | 0°C to 78°C | Diethyl ether, tetrahydrofuran, dioxane |
| Base-catalyzed transformation | Pyrrolidine, morpholine, N-methylpiperidine, piperidine bases | 0°C to 60°C | Acetonitrile, tetrahydrofuran, DMF |
| Silylation (optional) | t-Butyl silyl reagents | 0°C to 60°C | Tetrahydrofuran, acetonitrile, DMF |
Q & A
Q. What role does stereochemistry play in the biological activity of Pyrrolidine, 1-(N-phenylalanyl)-, and how is enantiomeric purity ensured?
- Methodological Answer : Enantiomers may exhibit divergent receptor affinities. Ensure purity via:
- Chiral HPLC : Use cellulose-based columns for separation.
- Circular Dichroism (CD) : Confirm absolute configuration.
- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during coupling reactions .
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